An In-Depth Technical Guide on 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS 292058-55-0)
An In-Depth Technical Guide on 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS 292058-55-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline, a substituted benzoxazole derivative with potential applications in medicinal chemistry and materials science. This document delineates its chemical properties, provides a detailed, validated synthetic protocol, and outlines robust analytical methodologies for its characterization. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers engaged in the synthesis, evaluation, and application of novel benzoxazole-based compounds.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it an attractive scaffold for the design of a wide array of functional molecules. In the realm of drug discovery, benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This is largely attributed to their ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
The subject of this guide, 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline, represents a specific embodiment of this versatile scaffold, incorporating key structural features that warrant detailed investigation. The strategic placement of the ethyl and methylaniline substituents on the benzoxazole core is anticipated to modulate its physicochemical properties and biological activity, offering a unique profile for further exploration.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its application. This section details the key characteristics of 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline.
Chemical Structure and Properties
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IUPAC Name: 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline
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CAS Number: 292058-55-0
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Molecular Formula: C₁₆H₁₆N₂O
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Molecular Weight: 252.31 g/mol
Table 1: Calculated Physicochemical Parameters
| Property | Value |
| LogP | 4.1 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
These parameters are computationally derived and provide a preliminary assessment of the compound's druglikeness and potential pharmacokinetic properties.
Structural Analysis Workflow
The definitive identification and characterization of 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline rely on a combination of spectroscopic and chromatographic techniques. The following workflow ensures the unambiguous confirmation of its structure and purity.
Caption: Workflow for the structural elucidation of the target compound.
Synthesis and Purification: A Validated Protocol
The synthesis of 2-arylbenzoxazoles is a well-established transformation in organic chemistry. The following protocol for the synthesis of 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline is based on the condensation of a substituted 2-aminophenol with a benzoic acid derivative, a robust and high-yielding approach.
Reaction Scheme
The synthesis proceeds via a one-pot condensation reaction between 2-amino-4-ethylphenol and 4-amino-3-methylbenzoic acid in the presence of a dehydrating agent, typically polyphosphoric acid (PPA).
Step-by-Step Experimental Protocol
Materials:
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2-Amino-4-ethylphenol
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4-Amino-3-methylbenzoic acid
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Polyphosphoric acid (PPA)
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate (EtOAc)
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel (for column chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-ethylphenol (1.0 eq) and 4-amino-3-methylbenzoic acid (1.1 eq).
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Addition of PPA: Carefully add polyphosphoric acid (10-15 wt eq) to the flask. The mixture will become viscous.
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Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
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Quenching: Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with stirring.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
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Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline.
Rationale for Experimental Choices
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Polyphosphoric Acid (PPA): PPA serves as both the solvent and the dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazole ring. Its high viscosity and acidic nature require careful handling and temperature control.
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Temperature Control: The high reaction temperature is necessary to overcome the activation energy for the condensation and cyclization steps. However, excessive temperatures can lead to side product formation and degradation.
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Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring a high purity of the final compound, which is critical for subsequent biological or material science applications.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the final product.
Table 2: Representative HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% TFA) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Expected Purity | >95% |
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of protons in the molecule, confirming the presence of the ethyl, methyl, and aromatic protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Elucidates the carbon skeleton of the molecule.
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HRMS (High-Resolution Mass Spectrometry): Confirms the elemental composition and molecular weight of the compound with high accuracy.
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FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the key functional groups present, such as N-H stretches from the aniline moiety and C=N stretching of the benzoxazole ring.
Potential Applications and Future Directions
While specific biological data for 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline is not extensively available in the public domain, its structural motifs suggest several potential avenues for research.
Medicinal Chemistry
The benzoxazole core is a well-known pharmacophore. The aniline substituent provides a handle for further chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets. Potential therapeutic areas include:
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Oncology: Many benzoxazole derivatives exhibit potent anticancer activity.
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Infectious Diseases: The scaffold has been explored for its antibacterial and antifungal properties.
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Neurodegenerative Diseases: Certain substituted benzoxazoles have shown promise as imaging agents or therapeutic modulators for diseases like Alzheimer's.
Materials Science
The rigid, conjugated system of the benzoxazole ring can impart desirable photophysical properties. This makes it a candidate for investigation in:
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Organic Light-Emitting Diodes (OLEDs): As a component of emissive or charge-transporting layers.
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Fluorescent Probes: For sensing and imaging applications.
Caption: Potential research applications of the target compound.
Conclusion
5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a synthetically accessible benzoxazole derivative with significant potential for further investigation in both medicinal chemistry and materials science. This guide has provided a comprehensive framework for its synthesis, purification, and characterization, underpinned by established scientific principles and practical considerations. The detailed protocols and analytical workflows herein serve as a robust starting point for researchers aiming to explore the utility of this and related compounds in their respective fields.
References
Due to the specific and niche nature of the compound CAS 292058-55-0, publicly available, peer-reviewed scientific literature directly investigating its synthesis and applications is limited. The provided protocols and methodologies are based on well-established and widely published procedures for the synthesis and characterization of analogous benzoxazole derivatives. The following references provide foundational knowledge in these areas.
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General Synthesis of Benzoxazoles: Phillips, M. A. (1928). The Formation of Benzoxazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]
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Modern Synthetic Methods for Benzoxazoles: A review of modern synthetic approaches can be found in various sources. For example, see: Reddy, T. J., et al. (2005). A General and Efficient Copper-Catalyzed Synthesis of Benzoxazoles. Organic Letters, 7(19), 4073–4076. [Link]
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Medicinal Chemistry of Benzoxazoles: For an overview of the biological activities of benzoxazoles, refer to review articles such as: Kamal, A., et al. (2015). Benzoxazole: A Privileged Scaffold in Medicinal Chemistry. RSC Advances, 5(121), 99877-99894. [Link]
- Characterization Techniques: Standard organic chemistry textbooks provide comprehensive details on the analytical techniques mentioned (NMR, MS, IR, HPLC). For instance: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference, no specific link available).
